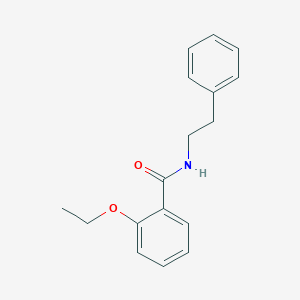

2-ethoxy-N-(2-phenylethyl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C17H19NO2 |

|---|---|

Molekulargewicht |

269.34g/mol |

IUPAC-Name |

2-ethoxy-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-2-20-16-11-7-6-10-15(16)17(19)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |

InChI-Schlüssel |

XWIWFZVLJSHYEO-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |

Kanonische SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method, detailed in CN103288667A , involves a one-pot reaction in water using 2-ethoxybenzoic acid (or its chloride), 2-phenylethylamine , and an alkali metal hydroxide (e.g., NaOH or KOH). The base deprotonates the amine, facilitating nucleophilic attack on the carbonyl carbon of the acid or acyl chloride. Key steps include:

-

Temperature control : Ice bath cooling (<10°C) during benzoyl chloride addition to minimize hydrolysis.

-

Stoichiometry : Molar ratios of 1:1.5–3 (amine:base) and 1:1–1.5 (acid:amine) optimize yield.

-

Workup : Filtration, washing to neutrality, and vacuum drying (70–80°C) yield the product as a white solid.

Advantages and Limitations

-

Environmental impact : Eliminates organic solvents, reducing waste and cost.

-

Scalability : Demonstrated in multi-kilogram batches in industrial patents.

Coupling Agent-Mediated Synthesis

Reagents and Protocols

Widely used in laboratory settings, this method activates the carboxylic acid group of 2-ethoxybenzoic acid using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Catalysts like 4-dimethylaminopyridine (DMAP) enhance efficiency.

Typical Procedure

Performance Metrics

Schotten-Baumann Reaction

Methodology

This classical approach reacts 2-ethoxybenzoyl chloride with 2-phenylethylamine in a biphasic system (water:organic solvent). The reaction proceeds via interfacial acylation, with NaOH neutralizing HCl byproducts.

Experimental Parameters

Yield and Applications

Comparative Analysis of Methods

Efficiency and Practicality

Industrial vs. Laboratory Suitability

-

Aqueous-phase synthesis dominates industrial production due to scalability and cost-effectiveness.

-

Coupling agents are favored in research for compatibility with sensitive substrates.

Side Reactions and Mitigation

Hydrolysis of Acyl Chlorides

In aqueous methods, uncontrolled hydrolysis of 2-ethoxybenzoyl chloride can reduce yields. Mitigation strategies include:

Byproduct Formation in Coupling Reactions

Dicyclohexylurea (from DCC) necessitates filtration or chromatography. Switching to water-soluble carbodiimides (e.g., EDC) simplifies purification.

Recent Advancements and Patents

Q & A

Basic: What are the key steps and critical parameters for synthesizing 2-ethoxy-N-(2-phenylethyl)benzamide?

The synthesis involves a multi-step approach:

- Amide bond formation : React 2-ethoxybenzoic acid with 2-phenylethylamine using coupling agents like carbodiimides (e.g., DCC or EDCI) in dichloromethane or DMF under inert conditions .

- Optimization : Temperature control (typically 0–25°C), solvent polarity, and catalyst selection (e.g., DMAP) are critical for yield and purity.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity. Structural confirmation requires NMR (¹H/¹³C) and HRMS .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.8 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 298.17) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% ideal) .

Advanced: How can researchers evaluate the biological activity of this compound in disease-relevant models?

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorometric/colorimetric substrates) .

- Cellular models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity (MTT assay) or apoptosis (Annexin V/PI staining) studies .

- Signaling pathway analysis : Western blotting for phosphorylation status of targets (e.g., ERK, Akt) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Modify the ethoxy group (e.g., replace with methoxy or propoxy) or phenylethyl chain (e.g., fluorinated analogs) .

- Bioisosteric replacement : Swap the benzamide core with thiazole or pyridine rings .

- Assay cascades : Test analogs in primary (enzyme inhibition) and secondary (cell viability, membrane permeability) assays .

Advanced: How should researchers resolve contradictions in reported biological data for benzamide derivatives?

- Comparative studies : Replicate experiments under identical conditions (e.g., cell line, serum concentration) .

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Data mining : Cross-reference databases (e.g., PubChem, ChEMBL) to identify confounding factors (e.g., assay pH, solvent) .

Theoretical: How can findings for this compound be integrated into broader pharmacological frameworks?

- Target hypothesis : Link to kinase or GPCR pathways using cheminformatics tools (e.g., molecular docking with AutoDock Vina) .

- Network pharmacology : Map interactions via STRING or KEGG to identify synergistic targets .

- Theoretical models : Use QSAR to predict pharmacokinetics (e.g., logP, bioavailability) .

Methodological: What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation risks .

- Storage : Keep in airtight containers at 4°C, away from light and incompatible materials (e.g., strong oxidizers) .

Methodological: How can researchers ensure methodological rigor in studying this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.